molecular formula C11H14 B155578 5-Phenyl-2-pentene CAS No. 1745-16-0

5-Phenyl-2-pentene

Cat. No.: B155578
CAS No.: 1745-16-0
M. Wt: 146.23 g/mol
InChI Key: GLXIHKLBZUKOLW-UHFFFAOYSA-N
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Description

5-Phenyl-2-pentene is an organic compound with the molecular formula C₁₁H₁₄. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound consists of a phenyl group (a benzene ring) attached to a pentene chain, specifically at the second carbon atom of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

5-Phenyl-2-pentene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studies on the biological activity of this compound and its derivatives can provide insights into their potential use as pharmaceuticals or bioactive compounds.

    Medicine: Research into the medicinal properties of this compound derivatives may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 5-Phenyl-2-pentene was not found, similar compounds can pose risks. For example, they can be flammable, cause skin and eye irritation, and be harmful or fatal if swallowed . Always handle chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenyl-2-pentene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form an alkene. For this compound, the reaction involves the use of 3-phenylpropyltriphenylphosphonium bromide and ethyl trifluoroacetate in the presence of sodium hydride and tetrahydrofuran as the solvent. The reaction mixture is refluxed and then cooled to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-pentene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Diols: Formed from further oxidation of epoxides.

    Halogenated Compounds: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-pentene depends on the specific reaction it undergoes. For example, in the oxidation reaction to form an epoxide, the double bond in this compound reacts with the electrophilic oxygen of meta-chloroperoxybenzoic acid, leading to the formation of a three-membered epoxide ring . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Similar to 5-Phenyl-2-pentene but with a vinyl group instead of a pentene chain.

    1-Phenyl-1-butene: Similar structure but with a butene chain instead of a pentene chain.

    2-Phenyl-1-propene: Contains a propene chain instead of a pentene chain.

Uniqueness

This compound is unique due to the position of the phenyl group on the pentene chain, which influences its reactivity and the types of reactions it can undergo. The presence of the phenyl group also imparts specific chemical properties, such as increased stability and reactivity towards electrophilic addition reactions.

Properties

IUPAC Name

[(E)-pent-3-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXIHKLBZUKOLW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881231
Record name (3E)-3-Penten-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16091-23-9
Record name (3E)-3-Penten-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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